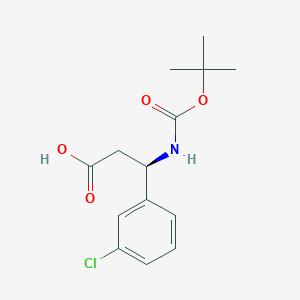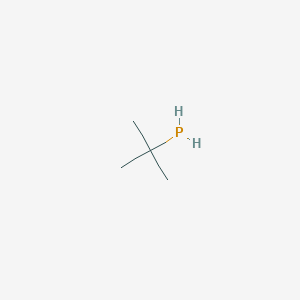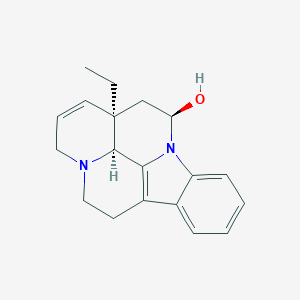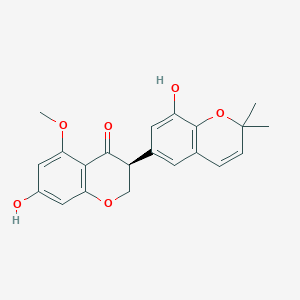
(3S)-7-hydroxy-3-(8-hydroxy-2,2-dimethylchromen-6-yl)-5-methoxy-2,3-dihydrochromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran is a complex organic compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran typically involves multiple steps, including the formation of the benzopyran ring system and subsequent functionalization. Common synthetic routes may involve:
Cyclization Reactions: Formation of the benzopyran core through cyclization of appropriate precursors.
Hydroxylation and Methoxylation: Introduction of hydroxyl and methoxy groups using reagents like hydroxylamine and methyl iodide under controlled conditions.
Chiral Resolution: Separation of the (S)-enantiomer using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include:
Catalytic Reactions: Use of catalysts to improve reaction efficiency and selectivity.
Continuous Flow Chemistry: Implementation of continuous flow reactors to scale up the production process while maintaining control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Introduction of different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Applications De Recherche Scientifique
(S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer and neuroprotective effects.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran involves its interaction with various molecular targets and pathways. It may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting enzymes involved in inflammation and cancer progression.
Signal Transduction Modulation: Modulating signaling pathways related to cell growth and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-5,7-Dihydroxy-8’-methoxy-2’,2’-dimethyl-2,3-dihydro-2’H,4H-2,6’-bichromen-4-one: A structurally similar flavonoid with comparable biological activities.
Shikimic Acid: A precursor to various flavonoids and known for its role in the synthesis of antiviral drugs.
Propriétés
Numéro CAS |
116709-69-4 |
|---|---|
Formule moléculaire |
C21H20O6 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
(3S)-7-hydroxy-3-(8-hydroxy-2,2-dimethylchromen-6-yl)-5-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H20O6/c1-21(2)5-4-11-6-12(7-15(23)20(11)27-21)14-10-26-17-9-13(22)8-16(25-3)18(17)19(14)24/h4-9,14,22-23H,10H2,1-3H3/t14-/m1/s1 |
Clé InChI |
OTJMSWBNEUNNEW-CQSZACIVSA-N |
SMILES |
CC1(C=CC2=C(O1)C(=CC(=C2)C3COC4=C(C3=O)C(=CC(=C4)O)OC)O)C |
SMILES isomérique |
CC1(C=CC2=C(O1)C(=CC(=C2)[C@H]3COC4=C(C3=O)C(=CC(=C4)O)OC)O)C |
SMILES canonique |
CC1(C=CC2=C(O1)C(=CC(=C2)C3COC4=C(C3=O)C(=CC(=C4)O)OC)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


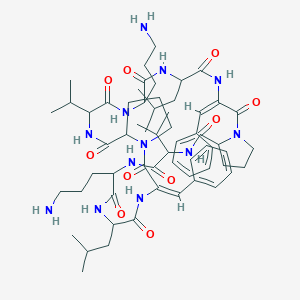
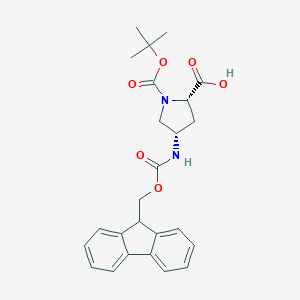
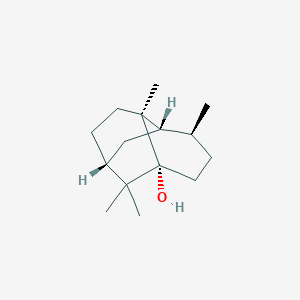
![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B50780.png)


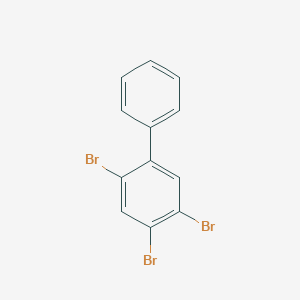
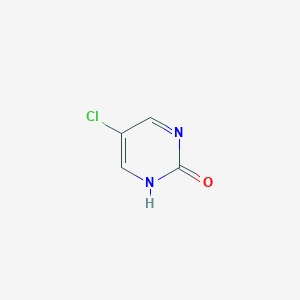
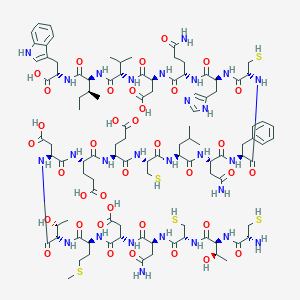
![6-Methoxybenzo[d]thiazole-2-carbaldehyde](/img/structure/B50793.png)
![(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3-[2-[Bis(2-chloroethyl)amino]acetyl]oxy-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B50795.png)
